Methoxtrexate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

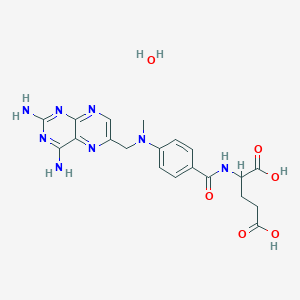

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJYMUQSRFJSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methotrexate's Role in Inhibiting Dihydrofolate Reductase (DHFR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX) is a cornerstone of therapeutic regimens in oncology and autoimmune diseases, primarily exerting its potent effects through the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is pivotal in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. By acting as a structural analog of DHF, methotrexate binds to the active site of DHFR with exceptionally high affinity, leading to the depletion of intracellular reduced folate pools. This disruption of nucleotide biosynthesis preferentially impacts rapidly proliferating cells, inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning methotrexate's inhibition of DHFR, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent biochemical pathways.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase.[1] Structurally similar to the endogenous substrate dihydrofolate, methotrexate binds to the active site of DHFR with an affinity that is approximately 1,000 times greater than that of DHF.[2] This high-avidity, slow, and tight binding effectively blocks the regeneration of tetrahydrofolate.[3] The resulting deficiency in THF derivatives halts the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[4] This blockade of nucleic acid precursor synthesis leads to the inhibition of DNA synthesis and repair, ultimately arresting cellular replication.[1] Tissues with high rates of cellular proliferation, such as malignant tumors, are particularly sensitive to the cytotoxic effects of methotrexate.[2]

Intracellular Polyglutamylation: Enhancing Potency and Retention

Upon entering the cell, primarily via the reduced folate carrier (SLC19A1), methotrexate is metabolized to methotrexate polyglutamates (MTX-PGs) through the sequential addition of glutamate (B1630785) residues.[4] This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[4] The polyglutamated forms of methotrexate are not only retained within the cell for extended periods but also exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[4][5] The deconjugation of MTX-PGs is carried out by γ-glutamyl hydrolase (GGH), which facilitates the efflux of the drug from the cell.[4]

Quantitative Data: Inhibitory Potency of Methotrexate

The inhibitory activity of methotrexate against DHFR is commonly quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) in cellular assays. These values are critical for understanding the drug's potency and can vary based on the species of origin for the enzyme and the specific experimental conditions.

| Parameter | Species/Enzyme Source | Value | Reference(s) |

| Ki | Human (recombinant) | 3.4 pM | [3][6] |

| Neisseria gonorrhoeae | 13 pM | [7] | |

| IC50 | Human DHFR (enzymatic assay) | ~100 nM | [8] |

| Lactobacillus casei | 6.2 nM | [9] | |

| Human DHFR (enzymatic assay) | 0.12 µM | [10] | |

| Mycobacterium tuberculosis | Varies | [11] |

Signaling and Metabolic Pathways

The Folate Metabolic Pathway and Methotrexate's Point of Intervention

The folate metabolic pathway is central to the synthesis of nucleotides. DHFR plays a crucial role in this pathway by regenerating THF. Methotrexate directly inhibits this step, causing a metabolic bottleneck with significant downstream consequences.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. portlandpress.com [portlandpress.com]

- 6. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methotrexate analogues. 15. A methotrexate analogue designed for active-site-directed irreversible inactivation of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methotrexate's Effects on Purine and Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which methotrexate (B535133) (MTX), a cornerstone antifolate agent, disrupts the synthesis of purines and pyrimidines. We will explore its primary and secondary cellular targets, the critical role of its polyglutamated metabolites, and the downstream consequences for nucleotide metabolism, cellular replication, and apoptosis. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate is a structural analog of folic acid that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in folate metabolism, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives, known as folates, are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purine (B94841) nucleotides and thymidylate, a key component of DNA.[2]

Methotrexate binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of its natural substrate, DHF. This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of the intracellular pool of reduced folates. The resulting folate deficiency disrupts DNA synthesis, repair, and cellular replication, exerting a profound cytotoxic effect, particularly on rapidly proliferating cells like cancer cells and activated immune cells.[3]

Intracellular Activation: The Role of Polyglutamation

Upon entering the cell, primarily via the reduced folate carrier (RFC1), methotrexate undergoes polyglutamation.[2][1] This process, catalyzed by the enzyme folylpolyglutamyl synthase (FPGS), adds multiple glutamate (B1630785) residues to the methotrexate molecule, forming methotrexate polyglutamates (MTX-PGs).[2][1]

Polyglutamation is a critical bioactivation step for several reasons:

-

Increased Intracellular Retention: MTX-PGs are larger and more negatively charged, which significantly prolongs their intracellular retention time compared to the parent drug.[2]

-

Enhanced Inhibitory Potency: MTX-PGs are more potent inhibitors of not only DHFR but also other folate-dependent enzymes.[2]

This conversion effectively defines methotrexate as a Type 1 prodrug that is activated within its target cells.[2] The diagram below illustrates the entry and activation of methotrexate.

Impact on Pyrimidine (B1678525) Synthesis

The primary effect of methotrexate on pyrimidine synthesis is the inhibition of thymidylate production, which is a rate-limiting step for DNA synthesis.

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction requires the folate cofactor 5,10-methylenetetrahydrofolate (CH2-THF) as a methyl donor, which is oxidized to DHF in the process. For DNA synthesis to continue, DHF must be recycled back to THF by DHFR.

Methotrexate disrupts this cycle in two ways:

-

Indirectly: By potently inhibiting DHFR, methotrexate prevents the regeneration of THF from DHF. This leads to a depletion of the CH2-THF pool, starving TS of its essential cofactor and halting dTMP production.[4]

-

Directly: Methotrexate polyglutamates (MTX-PGs) are also direct inhibitors of thymidylate synthase.[2][5] This direct inhibition further contributes to the blockade of DNA synthesis.

The dual inhibition of the thymidylate synthesis cycle is a major component of methotrexate's cytotoxic effects.

Impact on Purine Synthesis

De novo purine synthesis is a multi-step pathway that constructs the purine ring from various small molecules. Tetrahydrofolate derivatives are required as one-carbon donors in two key steps. Methotrexate's depletion of the THF pool, therefore, significantly impairs this pathway.

Inhibition of AICAR Transformylase (ATIC)

One of the most significant secondary targets of methotrexate is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, also known as ATIC.[2][1] This enzyme catalyzes the final two steps in the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The first of these steps, the formylation of AICAR to FAICAR, is dependent on 10-formyl-THF.

Methotrexate polyglutamates are potent competitive inhibitors of ATIC.[2][6] This inhibition has two major consequences:

-

Blockade of Purine Synthesis: Inhibition of ATIC directly blocks the formation of IMP, halting the de novo purine synthesis pathway and depriving the cell of essential building blocks for DNA and RNA.[7]

-

Accumulation of AICAR: The blockade leads to the intracellular accumulation of the substrate AICAR.[8] AICAR can competitively inhibit AMP deaminase and adenosine deaminase, leading to an increase in intracellular AMP and a subsequent release of adenosine into the extracellular space.[8][9] Extracellular adenosine has potent anti-inflammatory effects, which is believed to be a key mechanism of action for low-dose methotrexate in treating autoimmune diseases like rheumatoid arthritis.[1][8][9]

Quantitative Data Summary

The inhibitory potency of methotrexate and its polyglutamated forms varies significantly across different target enzymes. The data below, compiled from published literature, summarizes these effects. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target Enzyme | Species/Cell Line | Ki Value (µM) | Inhibition Type |

| MTX (MTX-Glu1) | DHFR | E. coli | ~0.0000095 (9.5 nM)[10] | Competitive[4][1] |

| MTX (MTX-Glu1) | Thymidylate Synthase | MCF-7 (Human) | 13[5] | Uncompetitive[5] |

| MTX-Glu2 | Thymidylate Synthase | MCF-7 (Human) | 0.17[5] | Noncompetitive[5] |

| MTX-Glu3 | Thymidylate Synthase | MCF-7 (Human) | 0.083[5] | Noncompetitive[5] |

| MTX-Glu4 | Thymidylate Synthase | MCF-7 (Human) | 0.051[5] | Noncompetitive[5] |

| MTX-Glu5 | Thymidylate Synthase | MCF-7 (Human) | 0.047[5] | Noncompetitive[5] |

| MTX (MTX-Glu1) | AICAR Transformylase | MCF-7 (Human) | 143[6] | Competitive[6] |

| MTX-Glu4 | AICAR Transformylase | MCF-7 (Human) | 0.056[6] | Competitive[6] |

| MTX-Glu5 | AICAR Transformylase | MCF-7 (Human) | 0.056[6] | Competitive[6] |

Note: Ki values can vary based on experimental conditions, substrate concentrations, and the source of the enzyme.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the effects of methotrexate on nucleotide synthesis.

Protocol: Measuring Inhibition of De Novo Purine Synthesis

This protocol is adapted from studies measuring the incorporation of radiolabeled precursors into purine pools.[7][11][12]

Objective: To quantify the effect of MTX on the rate of de novo purine synthesis in cultured cells.

Methodology:

-

Cell Culture: Culture T-lymphocytes (e.g., CEM cell line) or other relevant cell types in appropriate media.[12] For primary cells, stimulate with a mitogen like phytohemagglutinin (PHA) to induce proliferation.[11]

-

Drug Treatment: Incubate cells with varying concentrations of methotrexate (e.g., 0.02 µM to 20 µM) for a specified period (e.g., 24-72 hours).[11][13]

-

Radiolabeling: Add a radiolabeled purine precursor, such as [¹⁴C]glycine or H¹⁴CO₃⁻, to the culture medium and incubate for a short period (e.g., 2 hours) to label newly synthesized purines.[11][12][14]

-

Nucleotide Extraction: Terminate the incubation and harvest the cells. Lyse the cells and extract the acid-soluble nucleotide pool using an agent like perchloric acid.

-

Analysis by HPLC: Neutralize the extracts and separate the nucleotides (ATP, GTP, etc.) using high-performance liquid chromatography (HPLC), often with an anion-exchange column.[15][16]

-

Quantification: Use a UV detector to quantify the total amount of each nucleotide based on its absorbance. Use an in-line scintillation counter to measure the radioactivity incorporated into each nucleotide peak.

-

Data Interpretation: The rate of de novo synthesis is determined by the amount of radioactivity incorporated into the purine pools (ATP and GTP). Compare the rates in MTX-treated cells to untreated controls to determine the percent inhibition.

Protocol: DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of methotrexate on DHFR.[4]

Objective: To determine the inhibition constant (Ki) of MTX for the DHFR enzyme.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare solutions of purified DHFR enzyme, the substrate dihydrofolate (DHF), and the cofactor NADPH. Prepare serial dilutions of methotrexate.

-

Assay Setup: In a UV-transparent microplate or cuvette, combine the reaction buffer, NADPH, and the desired concentration of methotrexate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding DHF to the mixture.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The oxidation of NADPH to NADP⁺ during the reduction of DHF to THF results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each methotrexate concentration. Plot the reaction velocity against the substrate (DHF) concentration at different inhibitor (MTX) concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Conclusion

Methotrexate's efficacy as both an anticancer and anti-inflammatory agent stems from its multifaceted disruption of nucleotide biosynthesis. Its primary action is the potent inhibition of DHFR, which creates a cellular deficiency of reduced folates. This deficiency cripples the de novo synthesis of both thymidylate, a critical component of DNA, and purines, which are essential for both DNA and RNA. Furthermore, the intracellular accumulation of methotrexate polyglutamates leads to the direct inhibition of other key enzymes, including thymidylate synthase and AICAR transformylase, amplifying its cytotoxic and anti-proliferative effects. The inhibition of ATIC also leads to AICAR accumulation and a subsequent increase in anti-inflammatory adenosine, explaining its utility in treating autoimmune disorders. A thorough understanding of these interconnected pathways is crucial for optimizing therapeutic strategies and developing novel drugs that target nucleotide metabolism.

References

- 1. droracle.ai [droracle.ai]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate cellular journey of Methotrexate: A technical guide to its uptake and transport mechanisms

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1] The efficacy of MTX is critically dependent on its intracellular concentration, which is governed by a complex interplay of influx and efflux transport proteins, as well as intracellular metabolic processes.[2] This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of Methotrexate, offering a comprehensive resource for researchers and professionals in drug development.

Influx Mechanisms: The Gateway into the Cell

The cellular entry of the hydrophilic MTX molecule is predominantly mediated by three distinct transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[3][4]

Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is the primary route of MTX uptake in most mammalian cells and is optimally active at a neutral pH.[2][5] Functioning as an anion exchanger, RFC facilitates the influx of folates and antifolates in exchange for intracellular organic phosphates.[6] Decreased activity or expression of RFC is a well-established mechanism of MTX resistance.[2]

Proton-Coupled Folate Transporter (PCFT)

The proton-coupled folate transporter (PCFT), or SLC46A1, is a high-affinity transporter for folates and MTX that operates optimally in acidic environments.[7][8] This pH dependency is particularly relevant in the acidic microenvironment of solid tumors, where PCFT can play a significant role in MTX uptake.[7] PCFT functions as a symporter, coupling the influx of folates to the downhill movement of protons.[9]

Folate Receptors (FRs)

Folate receptors, particularly FRα and FRβ, are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that mediate the cellular uptake of folates and MTX via receptor-mediated endocytosis.[10][11] Overexpression of FRs is observed in various cancers, making them an attractive target for folate-conjugated therapies.[10] Upon binding to the receptor, the MTX-receptor complex is internalized into endosomes. The acidic environment within the endosome facilitates the dissociation of MTX, which is then transported into the cytoplasm.[10]

Intracellular Metabolism: Polyglutamylation

Once inside the cell, MTX is subject to polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[4] This process involves the sequential addition of glutamate (B1630785) residues to the MTX molecule, forming MTX polyglutamates (MTX-PGs).[1] Polyglutamylation is a critical step for two main reasons:

-

Intracellular Retention: MTX-PGs are more strongly retained within the cell as they are poor substrates for efflux pumps.[11]

-

Enhanced Efficacy: MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes.[1]

Efflux Mechanisms: The Cell's Defense

The intracellular concentration of MTX is also regulated by active efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily.[[“]][[“]] Overexpression of these transporters is a major contributor to multidrug resistance, including resistance to MTX.[[“]]

Key ABC transporters involved in MTX efflux include:

-

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Several members of the ABCC family, including ABCC1, ABCC2, ABCC3, and ABCC4, have been shown to actively transport MTX and its metabolites out of the cell.[[“]][14]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another important efflux pump that confers resistance to a wide range of anticancer drugs, including MTX.[15][16]

Quantitative Data on Methotrexate Transport

The kinetics of MTX transport by these different systems can be described by the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide valuable insights into the affinity and capacity of each transporter for MTX.

| Transporter | Substrate | Km | Vmax | Cell System | pH | Reference |

| Influx Transporters | ||||||

| Reduced Folate Carrier (RFC/SLC19A1) | Methotrexate | 0.319 ± 0.226 µM (high affinity) | 1.31 ± 0.86 pmol/mg protein/min | RFC-1 expressing cells | 7.4 | [17] |

| Methotrexate | 26.0 ± 11.7 µM (low affinity) | 58.1 ± 15.1 pmol/mg protein/min | RFC-1 expressing cells | 7.4 | [17] | |

| Methotrexate | 1.49 x 10⁻⁵ M | 4.78 x 10⁻⁷ M/min | Rat small intestine (in situ) | Not specified | [18] | |

| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | Folic Acid | 1.21 x 10⁻⁶ M | 4.63 x 10⁻⁷ M/min | Rat small intestine (in situ) | Not specified | [19] |

| Folate Receptor (FBP) | Methotrexate | 2.4–4.0 x 10⁻⁵ M (KD) | Not applicable | Immobilized FBP | Not specified | [20] |

| Efflux Transporters | ||||||

| ABCG2 (BCRP) | Methotrexate | 1.34 ± 0.18 mM | 687 ± 87 pmol/mg/min | HEK293 cells | 7.4 | [15] |

| Methotrexate | 1.3 ± 0.2 mM | 44 ± 2.5 nmol/mg of protein/min | Spodoptera frugiperda-BCRP membrane vesicles | 5.5 | [16] | |

| ABCC4 (MRP4) | Methotrexate | 0.22 ± 0.01 mM | 0.24 ± 0.05 nmol/mg/min | Not specified | Not specified | [14] |

Signaling Pathways Regulating Transporter Expression

The expression and activity of MTX transporters are tightly regulated by various signaling pathways, providing potential avenues for therapeutic intervention.

Regulation of Influx Transporters

-

RFC: The expression of RFC can be influenced by signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).[21] Additionally, folate levels themselves can regulate RFC expression through post-transcriptional mechanisms.[5]

-

PCFT: Transcriptional regulation of PCFT involves factors such as Nuclear respiratory factor 1 (NRF-1).[7] The expression of PCFT is also increased in response to folate deficiency.[9]

-

Folate Receptors: The expression of folate receptors is regulated by various signaling pathways, including the JAK-STAT3 and ERK pathways.[22][23] Homocysteine, a metabolite that accumulates during folate deficiency, has been shown to upregulate folate receptors at the translational level.[24] The Wnt/planar cell polarity (PCP) pathway has also been implicated in the regulation of FOLR1.[11][25]

Caption: Signaling pathways regulating the expression of MTX influx transporters.

Regulation of Efflux Transporters

The regulation of ABC transporters is a complex process involving genetic, epigenetic (e.g., DNA methylation), and non-coding RNA mechanisms, which can lead to their overexpression and contribute to MTX resistance.[[“]] Dysregulation of specific ABC transporters, such as the upregulation of ABCA2, ABCA3, and ABCB1, and downregulation of ABCC1, has been observed in MTX-resistant leukemia cells.[26]

Experimental Protocols

[³H]-Methotrexate Uptake Assay

This assay measures the rate of MTX uptake into cells using radiolabeled MTX.

Materials:

-

Cell line of interest cultured in appropriate media

-

Phosphate-buffered saline (PBS), pH 7.4

-

[³H]-Methotrexate

-

Unlabeled methotrexate

-

Scintillation fluid

-

Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

-

96-well cell culture plates

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

-

Preparation of MTX Solutions: Prepare working solutions of [³H]-MTX at the desired concentration in a suitable uptake buffer (e.g., PBS). For competition experiments, include increasing concentrations of unlabeled MTX.

-

Initiation of Uptake: Aspirate the culture medium and wash the cells once with warm PBS. Add the [³H]-MTX solution to each well to start the uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 5, 10, 15 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the [³H]-MTX solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA or Bradford assay).

-

Data Analysis: Express the uptake of [³H]-MTX as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport.

Caption: Experimental workflow for a [³H]-Methotrexate uptake assay.

MTT Cytotoxicity Assay

This colorimetric assay assesses the cytotoxic effects of MTX by measuring the metabolic activity of viable cells.

Materials:

-

Cell line of interest

-

Complete culture medium (note: standard RPMI-1640 can contain metabolites that interfere with the assay; consider using a medium with low/no folic acid, thymidine (B127349), and hypoxanthine)[27][28]

-

Methotrexate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[27]

-

Drug Treatment: Prepare serial dilutions of MTX in the appropriate culture medium. Remove the overnight culture medium and add the MTX dilutions to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[27]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of MTX that inhibits cell growth by 50%).

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

The cellular uptake and transport of Methotrexate are multifaceted processes that are pivotal to its therapeutic efficacy. A thorough understanding of the key transporters involved in influx and efflux, the role of intracellular polyglutamylation, and the regulatory signaling pathways is essential for optimizing MTX-based therapies and overcoming drug resistance. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge of MTX pharmacology and developing novel strategies to enhance its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-transcriptional regulation of the human reduced folate carrier as a novel adaptive mechanism in response to folate excess or deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The evolving biology of the proton‐coupled folate transporter: New insights into regulation, structure, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. consensus.app [consensus.app]

- 14. Analysis of methotrexate and folate transport by multidrug resistance protein 4 (ABCC4): MRP4 is a component of the methotrexate efflux system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transport of methotrexate, methotrexate polyglutamates, and 17beta-estradiol 17-(beta-D-glucuronide) by ABCG2: effects of acquired mutations at R482 on methotrexate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of low pH on breast cancer resistance protein (ABCG2)-mediated transport of methotrexate, 7-hydroxymethotrexate, methotrexate diglutamate, folic acid, mitoxantrone, topotecan, and resveratrol in in vitro drug transport models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Drug absorption VIII: Kinetics of GI absorption of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Competitive inhibition between folic acid and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]

- 21. Role of signaling pathways in the regulation of folate transport in ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Translational upregulation of folate receptors is mediated by homocysteine via RNA-heterogeneous nuclear ribonucleoprotein E1 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Folate regulation of planar cell polarity pathway and F-actin through folate receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective dysregulation of ABC transporters in methotrexate-resistant leukemia T-cells can confer cross-resistance to cytarabine, vincristine and dexamethasone, but not doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Molecular Targets of Methotrexate

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, is classically known for its high-affinity inhibition of dihydrofolate reductase (DHFR). However, a substantial body of evidence reveals that the therapeutic efficacy of MTX, particularly at the low doses used in inflammatory conditions, extends far beyond DHFR inhibition. This technical guide provides a comprehensive overview of the non-DHFR molecular targets of MTX, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Inhibition of Purine (B94841) and Pyrimidine (B1678525) Synthesis Enzymes

Beyond its canonical target, MTX, especially in its polyglutamated form (MTX-PGs), directly inhibits key enzymes in the de novo purine and pyrimidine synthesis pathways. This multifaceted inhibition is crucial to its antiproliferative and anti-inflammatory effects.

Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC)

ATIC is a bifunctional enzyme that catalyzes the last two steps of de novo purine biosynthesis. MTX-PGs are potent competitive inhibitors of ATIC.[1][2] This inhibition leads to the intracellular accumulation of AICAR, a pivotal event in the anti-inflammatory mechanism of low-dose MTX.[3]

Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). MTX and its polyglutamates act as inhibitors of TS.[4] The inhibitory potency of MTX-PGs against TS is significantly greater than that of the parent compound.[4]

Quantitative Analysis of Non-DHFR Enzyme Inhibition

The inhibitory potency of Methotrexate and its polyglutamated forms against key non-DHFR targets has been quantified in various studies. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for human enzymes.

Table 1: Inhibition of Human AICAR Transformylase by Methotrexate and its Polyglutamates

| Inhibitor | Ki (µM) | Inhibition Type |

| Methotrexate (MTX) | 143 | Competitive |

| MTX-PG4 | 0.0056 | Competitive |

| MTX-PG5 | 0.0056 | Competitive |

Data sourced from Allegra et al. (1985).[1]

Table 2: Inhibition of Human Thymidylate Synthase by Methotrexate and its Polyglutamates

| Inhibitor | Ki (µM) | IC50 (µM) | Inhibition Type |

| Methotrexate (MTX-Glu1) | 13 | 22 | Uncompetitive |

| MTX-PG2 | 0.17 | - | Noncompetitive |

| MTX-PG3 | - | - | Noncompetitive |

| MTX-PG4 | - | - | Noncompetitive |

| MTX-PG5 | 0.047 | - | Noncompetitive |

Data sourced from Allegra et al. (1985).[4]

Modulation of Adenosine (B11128) Signaling: A Key Anti-inflammatory Mechanism

The most widely accepted mechanism for the anti-inflammatory effects of low-dose MTX involves the modulation of adenosine signaling.[3][5] This pathway is initiated by the inhibition of ATIC and the subsequent accumulation of AICAR.

Accumulated AICAR has two major downstream effects:

-

Inhibition of AMP deaminase: This leads to an increase in intracellular AMP.

-

Inhibition of adenosine deaminase (ADA): This prevents the degradation of adenosine to inosine.

The net result is an increase in intracellular adenosine, which is then released into the extracellular space via equilibrative nucleoside transporters (ENTs). Extracellular adenosine then exerts its potent anti-inflammatory effects by binding to adenosine receptors (A2A, A2B, and A3) on the surface of immune cells.[3] This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Figure 1: Methotrexate-induced adenosine signaling pathway.

Impact on the JAK-STAT Signaling Pathway

Recent evidence suggests that MTX can act as a suppressor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[6][7] This pathway is crucial for transducing signals from numerous pro-inflammatory cytokines. MTX has been shown to reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation, which is associated with myeloproliferative neoplasms.[6][8] This inhibition of the JAK-STAT pathway appears to be independent of DHFR and may represent a significant component of MTX's anti-inflammatory and immunosuppressive actions.[6][7]

Figure 2: Methotrexate's inhibitory effect on the JAK-STAT pathway.

Downregulation of Adhesion Molecule Expression

MTX has been demonstrated to inhibit the expression of key adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on vascular endothelial cells.[9][10] This effect is particularly relevant in inflammatory conditions like psoriasis and rheumatoid arthritis, where the upregulation of these molecules facilitates the recruitment of inflammatory cells to the site of inflammation. By downregulating ICAM-1 and VCAM-1, MTX can reduce the influx of leukocytes into inflamed tissues.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the non-DHFR-mediated effects of Methotrexate.

Assay for Thymidylate Synthase (TS) Activity

This protocol measures the catalytic activity of TS by quantifying the conversion of [³H]dUMP to [³H]dTMP.

Materials:

-

Purified human TS enzyme

-

[³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (CH₂-H₄PteGlu) (cofactor)

-

Methotrexate or MTX-polyglutamates

-

Reaction buffer (e.g., Tris-HCl with MgCl₂, EDTA, and dithiothreitol)

-

Charcoal suspension (to separate substrate from product)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, CH₂-H₄PteGlu, and varying concentrations of the inhibitor (MTX or MTX-PGs).

-

Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.

-

Initiate the reaction by adding [³H]dUMP.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding a charcoal suspension, which binds the unreacted [³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the [³H]dTMP product, using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Measurement of Extracellular Adenosine

This protocol describes a method for quantifying extracellular adenosine levels in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture medium

-

"STOP solution" (containing inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters, e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), dipyridamole)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer with a methanol (B129727) gradient)

-

Adenosine standards

Procedure:

-

Culture cells (e.g., PBMCs) in the presence or absence of MTX for the desired duration.

-

Collect the cell culture supernatant and immediately add it to an equal volume of ice-cold "STOP solution" to prevent adenosine metabolism.

-

Centrifuge the samples to remove any cellular debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate adenosine from other components using a C18 column and a suitable mobile phase gradient.

-

Detect adenosine by its UV absorbance at 254 nm.

-

Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.

Figure 3: Experimental workflow for measuring extracellular adenosine.

Western Blot Analysis of JAK-STAT Pathway Activation

This protocol is used to assess the phosphorylation status of JAK and STAT proteins as a measure of pathway activation.

Materials:

-

Cell lines (e.g., HEL cells with JAK2 V617F mutation)

-

Methotrexate

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of JAK and STAT proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with varying concentrations of MTX for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated JAK/STAT proteins overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The molecular mechanisms of Methotrexate extend well beyond the inhibition of DHFR. Its interactions with ATIC and thymidylate synthase, the profound impact on adenosine signaling, and the modulation of the JAK-STAT pathway collectively contribute to its therapeutic efficacy. A thorough understanding of these non-DHFR targets is paramount for optimizing current therapeutic strategies, developing novel drug combinations, and designing next-generation antifolates with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the science of Methotrexate and its clinical applications.

References

- 1. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular action of methotrexate in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular action of methotrexate in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of methotrexate on JAK/STAT pathway activation in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methotrexate inhibits proliferation and regulation of the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 by cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Altered tissue expression pattern of cell adhesion molecules, ICAM-1, E-selectin and VCAM-1, in bullous pemphigoid during methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Methotrexate: A Technical Chronicle

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From its synthesis as a derivative of folic acid to its cornerstone status in the treatment of cancer and autoimmune diseases, the history of methotrexate (B535133) is a testament to the power of rational drug design and serendipitous clinical observation. This technical guide delves into the pivotal moments of its discovery and development, offering a detailed examination of the key experiments, quantitative outcomes, and the scientific visionaries who transformed a potent antifolate into a therapeutic mainstay.

The Dawn of Antifolate Therapy: From Folic Acid to Aminopterin (B17811)

The story of methotrexate begins with the understanding of the role of folic acid in cellular proliferation. In the 1940s, observations that folic acid, a B vitamin essential for cell growth and division, seemed to accelerate the progression of leukemia in children led Dr. Sidney Farber to a groundbreaking hypothesis: a compound that could block the action of folic acid—an "antifolate"—might inhibit the rampant proliferation of cancer cells.[1][2][3]

This line of reasoning spurred a collaboration with chemists at Lederle Laboratories, who were actively synthesizing analogs of folic acid. The first of these promising antifolates to be tested was aminopterin (4-aminopteroyl-glutamic acid). In 1947, Farber administered aminopterin to children with acute lymphoblastic leukemia (ALL), inducing the first-ever temporary remissions in this devastating disease.[1][4][5] This marked a turning point in the history of medicine, demonstrating that a rationally designed chemical agent could combat cancer.

The Advent of Methotrexate: A More Tractable Successor

While aminopterin proved the concept of antifolate therapy, it was difficult to synthesize in large quantities and was associated with significant toxicity.[6] Seeking a more practical alternative, researchers at Lederle Laboratories synthesized a series of related compounds. By replacing a hydrogen atom on the p-aminobenzoyl moiety of aminopterin with a methyl group, they created amethopterin, now known as methotrexate.[1]

Methotrexate proved to be easier to synthesize and less toxic than its predecessor, leading to its eventual replacement of aminopterin in clinical practice.[7] Animal studies in 1956 confirmed the superior therapeutic index of methotrexate.[8][7]

Elucidating the Mechanism of Action: Inhibition of Dihydrofolate Reductase

The therapeutic efficacy of methotrexate lies in its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway.[9][10][11][12] Methotrexate, as a structural analog of dihydrofolate (DHF), competitively binds to the active site of DHFR with an affinity approximately 1,000 times greater than the natural substrate.[8][9]

This high-affinity binding effectively blocks the conversion of DHF to tetrahydrofolate (THF).[7][9] THF is an essential cofactor that donates one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[9][12][13] By depleting the intracellular pool of THF, methotrexate halts DNA synthesis and cell division, exerting its cytotoxic effects primarily on rapidly proliferating cells like cancer cells.[7][9][11]

Below is a diagram illustrating the folic acid metabolic pathway and the inhibitory action of methotrexate.

Early Clinical Trials in Childhood Leukemia

Dr. Sidney Farber's pioneering clinical trials in the late 1940s and early 1950s laid the groundwork for modern cancer chemotherapy. While detailed protocols from that era are not as standardized as contemporary trials, the core methodology can be reconstructed.

Experimental Protocol: Farber's Initial Leukemia Trials (Late 1940s)

-

Objective: To determine the efficacy of antifolate compounds in inducing remission in children with acute lymphoblastic leukemia.

-

Subjects: Children diagnosed with acute lymphoblastic leukemia.

-

Treatment Agent: Initially aminopterin, later replaced by methotrexate.

-

Administration: The drug was administered intramuscularly.

-

Dosage: Dosages were determined empirically, with adjustments based on toxicity and response.

-

Endpoint Assessment: The primary endpoint was the induction of remission, as determined by a reduction in leukemic blasts in the bone marrow and peripheral blood, and improvement in clinical symptoms.

-

Results: These early trials demonstrated that antifolates could induce temporary remissions in a subset of patients, a landmark achievement at the time.[1][4]

The following table summarizes the key quantitative findings from some of the early and later pivotal clinical trials of methotrexate in pediatric ALL.

| Trial/Study | Year | Patient Population | Treatment Arms | Key Findings | Reference |

| Farber et al. | 1948 | Children with acute leukemia | Aminopterin | Temporary remissions achieved in 10 of 16 children. | [4] |

| Niemeyer et al. (Protocol 81-01 Update) | 1991 | Children with ALL | Low-dose MTX vs. High-dose MTX during induction | 7-year event-free survival: 82% for high-dose vs. 69% for low-dose. 7-year leukemia-free interval: 91% for high-dose vs. 69% for low-dose. | [14] |

| Larsen et al. (ASCO 2011) | 2011 | 3154 pediatric patients with high-risk ALL | High-dose MTX vs. Standard Capizzi escalating MTX | 5-year event-free survival: 82% for high-dose MTX vs. 75% for standard regimen. | [5] |

The Synthesis of Methotrexate: A Chemical Perspective

The synthesis of methotrexate has evolved over the years, with various methods developed to improve yield and purity. The multi-step Piper-Montgomery process is a notable example.[15]

Experimental Protocol: Conceptual Overview of an Early Methotrexate Synthesis

A simplified, conceptual workflow for the synthesis of methotrexate is presented below. This is a generalized representation and specific reagents and conditions have varied.

One patented process improvement on the Piper-Montgomery method involved reacting 2,4,5,6-tetraaminopyrimidine sulfite (B76179) to form the hydrochloride salt, which then reacts with dihydroxyacetone at a strictly controlled pH of 5.5 ± 0.2 to preferentially form 2,4-diamino-6-hydroxymethylpteridine.[15] This intermediate is then converted to the 6-bromomethyl derivative and subsequently condensed with ethyl N-(p-methylaminobenzoyl)-L-glutamate.[15] These process refinements reportedly increased the overall yield from approximately 25% to 40-50%.[15]

Expanding the Therapeutic Landscape: High-Dose Methotrexate and Leucovorin Rescue

The development of high-dose methotrexate (HDMTX) therapy, defined as doses of 500 mg/m² or greater, was a significant advancement, particularly for certain malignancies like osteosarcoma and central nervous system lymphoma.[4][16][17] The rationale behind HDMTX is to overcome methotrexate resistance and improve its penetration into sanctuary sites like the central nervous system.[16]

However, such high doses would be lethal without a rescue agent. The introduction of leucovorin (folinic acid), a reduced form of folic acid, was crucial.[4][18] Leucovorin can bypass the DHFR block and replenish the tetrahydrofolate pool in normal cells, mitigating the toxic effects of methotrexate on healthy tissues.[7][13] This strategy of HDMTX with leucovorin rescue, developed nearly 50 years ago, remains a vital component of many chemotherapy regimens.[4]

A New Frontier: Methotrexate in Rheumatoid Arthritis

The application of methotrexate in non-cancerous conditions began with astute clinical observations. In the 1950s, dermatologists noted its efficacy in treating psoriasis.[1] This observation, coupled with the understanding of methotrexate's immunomodulatory properties, paved the way for its use in rheumatoid arthritis (RA).[1][19]

In contrast to the high doses used in oncology, low-dose methotrexate (typically no more than 25 mg per week) is employed in the treatment of RA.[1][20] The first clinical trials demonstrating the benefits of methotrexate in RA patients were published in the 1980s.[1]

The following table summarizes key data from a notable clinical trial of methotrexate in early rheumatoid arthritis.

| Trial/Study | Year of Publication | Patient Population | Treatment Arms | Key Findings at 102 Weeks | Reference |

| TEAR Clinical Trial | 2012 | Patients with early, poor-prognosis RA | 1. MTX monotherapy. 2. MTX with option to step-up to combination therapy. 3. Immediate combination therapy. | 28% of patients on initial MTX monotherapy achieved low disease activity at 24 weeks and did not require step-up therapy. The mean DAS28-ESR in these patients at 102 weeks was 2.7, comparable to the immediate combination therapy group (2.9). | [21] |

The mechanism of action of low-dose methotrexate in RA is thought to be different from its cytotoxic effects in cancer and involves the inhibition of enzymes involved in purine metabolism, leading to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[11][12]

Conclusion: An Enduring Legacy

The journey of methotrexate, from its rational design as an antifolate to its widespread use in oncology and rheumatology, is a compelling narrative of scientific inquiry and clinical innovation. Its discovery and development have not only provided a powerful therapeutic agent for a range of diseases but have also laid the foundation for the entire field of chemotherapy. The ongoing research into its precise mechanisms of action and the optimization of its use continue to underscore the enduring legacy of this remarkable drug.

References

- 1. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]

- 2. Discovery – Methotrexate: Chemotherapy Treatment for Cancer - NCI [cancer.gov]

- 3. The Evolution of Methotrexate as a Treatment for Ectopic Pregnancy and Gestational Trophoblastic Neoplasia: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reappraisal of high-dose methotrexate therapy [jstage.jst.go.jp]

- 5. New Regimen with an Old Drug Boosts Survival in Pediatric ALL | Value-Based Cancer Care [valuebasedcancer.com]

- 6. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Methotrexate - Wikipedia [en.wikipedia.org]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. medtube.net [medtube.net]

- 11. proteopedia.org [proteopedia.org]

- 12. droracle.ai [droracle.ai]

- 13. Folate - Wikipedia [en.wikipedia.org]

- 14. Low-dose versus high-dose methotrexate during remission induction in childhood acute lymphoblastic leukemia (Protocol 81-01 update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Implementation of an Outpatient HD-MTX Initiative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Landmark papers on the discovery of methotrexate for the treatment of rheumatoid arthritis and other systemic inflammatory rheumatic diseases: a fascinating story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Journey of Methotrexate and Potential Alternative Pharmacotherapies for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validation of Methotrexate-First Strategy in Patients with Early, Poor-Prognosis Rheumatoid Arthritis: Results From a Two-Year Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Deep Dive into the Structural Activity Relationship of Methotrexate Analogs

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment for decades, owes its therapeutic efficacy to its potent inhibition of dihydrofolate reductase (DHFR). However, its clinical use is often hampered by significant side effects and the emergence of drug resistance. This has spurred extensive research into the development of methotrexate analogs with improved pharmacological profiles. This technical guide delves into the core principles of the structural activity relationship (SAR) of these analogs, providing a comprehensive overview of how modifications to the methotrexate scaffold influence its biological activity. Through a detailed examination of quantitative data, experimental methodologies, and key signaling pathways, this document aims to equip researchers with the foundational knowledge to drive the rational design of next-generation antifolates.

Core Molecular Interactions and Quantitative SAR

The biological activity of methotrexate and its analogs is primarily dictated by their ability to bind to and inhibit DHFR, a critical enzyme in the folate metabolic pathway.[1][2] Modifications to the three key structural components of methotrexate—the pteridine (B1203161) ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) tail—can profoundly impact this interaction, as well as cellular uptake and polyglutamylation, all of which are crucial for its therapeutic effect.

Pteridine Ring Modifications

The 2,4-diaminopteridine (B74722) ring is the essential pharmacophore responsible for the high-affinity binding to the active site of DHFR. Key interactions involve hydrogen bonding between the amino groups at positions 2 and 4 and conserved amino acid residues in the enzyme's active site.

p-Aminobenzoyl Moiety Modifications

Alterations to the p-aminobenzoyl portion of the molecule have been explored to enhance activity and overcome resistance. For instance, the replacement of the aminobenzoic acid moiety with heteroarylcarbonyl groups has been investigated.[3]

Glutamate Tail Modifications

The glutamate moiety plays a dual role: it contributes to binding to DHFR and is essential for cellular uptake via the reduced folate carrier (RFC) and for intracellular retention through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] Modifications to the glutamate tail have been a major focus of analog development.

Key SAR observations regarding the glutamate tail include:

-

The α-carboxyl group is more critical for activity than the γ-carboxyl group.[4]

-

Increasing the length of the alkyl chain can restore activity if the α-carboxyl group is present.[4]

-

Replacement of the γ-carboxyl group with a 1H-tetrazol-5-yl ring, an isosteric group with similar acidic properties, can lead to more efficient cellular transport.[6]

-

Substitution at the γ-carboxyl group with lysine (B10760008) residues decreases cytotoxicity, suggesting that positively charged groups hinder membrane transport.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of various methotrexate analogs against different cancer cell lines and their inhibitory potency against DHFR.

Table 1: Cytotoxicity of Methotrexate Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Methotrexate | A549 (Lung Carcinoma) | 0.12 | [8] |

| 5,8-dideazamethotrexate | A549 (Lung Carcinoma) | Not specified, but showed strong activity | [8] |

| Ether analog of 5,8-dideazamethotrexate | A549 (Lung Carcinoma) | Not specified, but showed strong activity | [8] |

| Thioether analog of 5,8-dideazamethotrexate | A549 (Lung Carcinoma) | Not specified, but showed strong activity | [8] |

| Lysine derivative of MTX | L1210 (Murine Leukemia) | Same potency as MTX | [4] |

| Ornithine derivative of MTX | L1210 (Murine Leukemia) | Same potency as MTX | [4] |

| γ-SO3H analog of MTX | Human Lymphoblastic Leukemia | Similar molar potency to MTX | [4][9] |

| MTX-γ-L-lysine | L1210 (Murine Leukemia) | Decreased up to 120-fold relative to MTX | [7] |

| MTX-γ-L-lysyl-L-lysine | L1210 (Murine Leukemia) | Decreased up to 120-fold relative to MTX | [7] |

| MTX-γ-L-lysyl-L-lysyl-L-lysine | L1210 (Murine Leukemia) | Decreased up to 120-fold relative to MTX | [7] |

| Tetrazolyl analog of MTX | CCRF-CEM (Human Leukemia) | More potent than MTX (120h exposure) | [6] |

| Tetrazolyl analog of MTX | K562 (Human Leukemia) | More potent than MTX (120h exposure) | [6] |

Table 2: DHFR Inhibition by Methotrexate Analogs

| Compound | Source of DHFR | IC50 (nM) | Reference |

| Methotrexate | Not specified | 30 | [8] |

| 5,8-dideazamethotrexate | Not specified | 7 | [8] |

| Ether analog of 5,8-dideazamethotrexate | Not specified | Intermediate between MTX and 5,8-dideazamethotrexate | [8] |

| Thioether analog of 5,8-dideazamethotrexate | Not specified | Intermediate between MTX and 5,8-dideazamethotrexate | [8] |

| MTX-γ-L-lysine | Not specified | Decreased only 3-fold relative to MTX | [7] |

| MTX-γ-L-lysyl-L-lysine | Not specified | Decreased only 3-fold relative to MTX | [7] |

| MTX-γ-L-lysyl-L-lysyl-L-lysine | Not specified | Decreased only 3-fold relative to MTX | [7] |

| Tetrazolyl analog of MTX | Not specified | As potent as MTX | [6] |

Key Signaling Pathways Modulated by Methotrexate

Beyond its direct inhibition of DHFR, methotrexate's therapeutic effects, particularly its anti-inflammatory and immunomodulatory actions in diseases like rheumatoid arthritis, are mediated through several interconnected signaling pathways.[1][2]

Folate Pathway and DNA/RNA Synthesis Inhibition

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR, which blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][10] THF is a crucial cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] Inhibition of this pathway leads to the suppression of cell proliferation, a key aspect of its anticancer and anti-inflammatory effects.[1]

Caption: Methotrexate inhibits DHFR, blocking DNA and RNA synthesis.

Adenosine (B11128) Signaling Pathway

At the low doses used in rheumatoid arthritis treatment, a principal anti-inflammatory mechanism of methotrexate is the promotion of adenosine release.[1][11] Intracellularly, methotrexate is converted to its polyglutamated form (MTX-PGs), which inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[1][5] This leads to the accumulation of AICAR, which in turn inhibits AMP deaminase and adenosine deaminase, preventing the breakdown of AMP and leading to increased extracellular adenosine levels.[1][11] Adenosine then acts on its receptors to exert potent immunosuppressive and anti-inflammatory effects.[1]

Caption: Methotrexate-induced adenosine signaling pathway.

NF-κB and JAK/STAT Signaling Pathways

Methotrexate also modulates key inflammatory signaling pathways, including Nuclear Factor-κB (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] By inhibiting these pathways, methotrexate suppresses the expression of pro-inflammatory genes and dampens the inflammatory cascade.[1][10]

Caption: Methotrexate inhibition of inflammatory pathways.

Experimental Protocols

The evaluation of methotrexate analogs relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Test compounds (methotrexate analogs)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and methotrexate (as a positive control) in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound or control to each well.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., room temperature or 37°C).[13][14]

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DHFR activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for a typical DHFR inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of methotrexate analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, L1210)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds (methotrexate analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and methotrexate (as a positive control) for a specific duration (e.g., 72 hours).[8]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of drugs by measuring their transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.

Principle: Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound from the apical (A) to the basolateral (B) side is measured to determine its apparent permeability coefficient (Papp).

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (permeable supports)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds

-

Analytical method for quantifying the test compound (e.g., HPLC, LC-MS/MS)

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[18]

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound dissolved in HBSS to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral compartment and replace the volume with fresh HBSS.

-

At the end of the experiment, collect a sample from the apical compartment.

-

Quantify the concentration of the test compound in the collected samples using a suitable analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Conclusion and Future Directions

The structural activity relationship of methotrexate analogs is a complex interplay of factors including binding affinity to DHFR, cellular uptake, and intracellular metabolism. While the 2,4-diaminopteridine ring remains a cornerstone for DHFR inhibition, modifications to the p-aminobenzoyl and glutamate moieties have yielded analogs with altered activity, selectivity, and resistance profiles. The development of quantitative structure-activity relationship (QSAR) models has further aided in understanding the molecular features critical for transport and binding.[19][20]

Future research will likely focus on the development of analogs that can overcome known resistance mechanisms, such as impaired transport and increased DHFR levels. The design of PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of DHFR represents a novel and promising strategy.[21] By leveraging the extensive SAR knowledge base and employing innovative drug design strategies, the development of safer and more effective methotrexate-based therapies is a tangible goal.

References

- 1. benchchem.com [benchchem.com]

- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHFR Enzyme Inhibition assay [bio-protocol.org]

- 13. scispace.com [scispace.com]

- 14. assaygenie.com [assaygenie.com]

- 15. content.abcam.com [content.abcam.com]

- 16. mdpi.com [mdpi.com]

- 17. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methotrexate Analogs with Enhanced Efficacy and Safety Profile | Technology Transfer [techtransfer.nih.gov]

Methotrexate's Role in Inducing Adenosine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which methotrexate (B535133) (MTX), a cornerstone therapy for inflammatory diseases, exerts its anti-inflammatory effects through the induction of adenosine (B11128) release. This document details the core signaling pathways, experimental methodologies, and quantitative data supporting this mechanism, offering a comprehensive resource for researchers and professionals in pharmacology and drug development.

Core Mechanism: From Methotrexate to Extracellular Adenosine

At the low doses used in the treatment of chronic inflammatory diseases, methotrexate's primary anti-inflammatory action is not driven by its antiproliferative effects. Instead, it hinges on its ability to increase extracellular concentrations of adenosine, a potent endogenous anti-inflammatory agent.[1][2] The intracellular cascade initiated by methotrexate culminates in the release and extracellular conversion of adenine (B156593) nucleotides to adenosine, which then signals through specific cell surface receptors to dampen inflammatory responses.[3][4]

The key steps in this pathway are:

-

Intracellular Accumulation and Polyglutamation: Methotrexate is actively transported into cells and is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This process, involving the addition of glutamate (B1630785) residues, is crucial as methotrexate polyglutamates (MTX-PGs) are more potent inhibitors of downstream enzymes and are retained within the cell for longer periods.[5][6]

-

Inhibition of AICAR Transformylase (ATIC): MTX-PGs are potent inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, a key enzyme in de novo purine (B94841) biosynthesis.[7][8] This inhibition leads to the intracellular accumulation of AICAR.

-

Inhibition of AMP Deaminase and Adenosine Deaminase: The accumulated AICAR, in turn, inhibits AMP deaminase and adenosine deaminase, enzymes responsible for the degradation of AMP and adenosine, respectively.[5][8]

-

Increased Extracellular Adenosine: The inhibition of these degradative enzymes leads to an increase in intracellular AMP, which is then transported out of the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73).[3][9][10]

-

Anti-inflammatory Signaling: Extracellular adenosine then binds to its G protein-coupled receptors, primarily the A2A and A3 subtypes, on the surface of inflammatory cells.[4][11] This interaction triggers intracellular signaling cascades that ultimately suppress the production of pro-inflammatory cytokines, such as TNF-α, and inhibit leukocyte accumulation at the site of inflammation.[5][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of methotrexate-induced adenosine release and a typical experimental workflow for its investigation.

Signaling Pathway Diagram

Caption: Methotrexate-induced adenosine release signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying methotrexate's effects.

Quantitative Data Summary